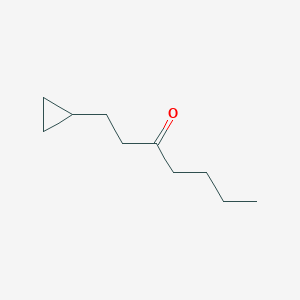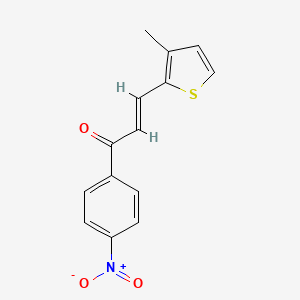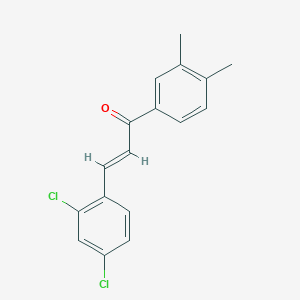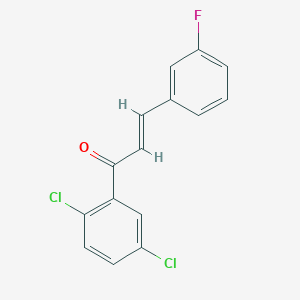![molecular formula C20H22O B6355212 (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002246-00-5](/img/structure/B6355212.png)
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic compound of interest in the fields of organic and medicinal chemistry. It is a highly versatile compound, with potential applications in pharmaceuticals, agriculture, and biotechnology. As a synthetic compound, DMMPP can be synthesized in a variety of ways, and its unique structure and properties have made it an attractive target for research in a variety of areas.
Applications De Recherche Scientifique
DMMPP has been studied extensively for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the field of medicinal chemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use as an agricultural insecticide and as a biopesticide. Additionally, DMMPP has been studied for its potential use as a herbicide and as a fungicide.
Mécanisme D'action
The mechanism of action of DMMPP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
DMMPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have insecticidal and fungicidal properties. Additionally, DMMPP has been found to have anticonvulsant, antinociceptive, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMMPP in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, DMMPP is a highly versatile compound, which makes it suitable for a variety of applications.
However, there are some limitations to using DMMPP in laboratory experiments. For example, it is a highly volatile compound and can be difficult to handle and store. Additionally, the exact mechanism of action of DMMPP is still not fully understood, so its effects on biochemical and physiological processes may not be fully predictable.
Orientations Futures
Given the versatility of DMMPP, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of DMMPP, as well as further studies into its potential applications in medicinal chemistry, agricultural insecticides, biopesticides, herbicides, and fungicides. Additionally, further research into the potential toxicity of DMMPP could be conducted, as well as research into its potential interactions with other compounds. Finally, further research into the potential uses of DMMPP in the field of biotechnology could be conducted.
Méthodes De Synthèse
DMMPP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of 4-methylbenzaldehyde with propan-2-yl bromide. This method involves the reaction of 4-methylbenzaldehyde and propan-2-yl bromide with anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the resulting product. Other methods for the synthesis of DMMPP include the reaction of 3,4-dimethylbenzaldehyde with propan-2-yl bromide in the presence of aluminum chloride, and the reaction of 4-methylbenzaldehyde with propan-2-yl bromide in the presence of a Lewis acid catalyst.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-10-6-17(7-11-18)8-12-20(21)19-9-5-15(3)16(4)13-19/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWGAGDWHMRJC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)



![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)



![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)